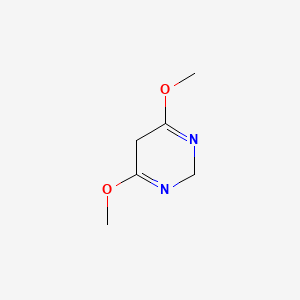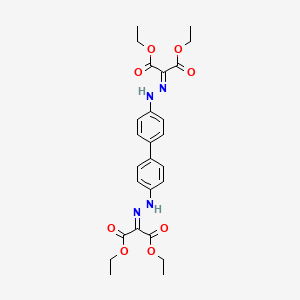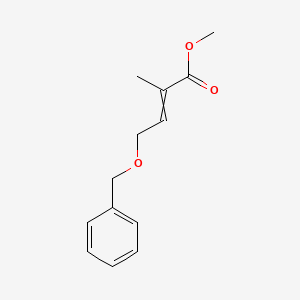
2-Chloro-2-methylpropyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-methylpropyl thiocyanate is an organic compound that belongs to the class of alkyl thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to a 2-chloro-2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methylpropyl thiocyanate typically involves the reaction of 2-chloro-2-methylpropyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the thiocyanate ion replaces the chloride ion. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Acetone or other suitable organic solvents.
Reagents: 2-Chloro-2-methylpropyl chloride and potassium thiocyanate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help in maintaining optimal reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-methylpropyl thiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiocyanates.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amines or thiols.
Applications De Recherche Scientifique
2-Chloro-2-methylpropyl thiocyanate has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-methylpropyl thiocyanate involves its reactivity towards nucleophiles and electrophiles. The thiocyanate group can participate in various chemical reactions, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-methylpropyl chloride: A precursor in the synthesis of 2-Chloro-2-methylpropyl thiocyanate.
2-Chloro-2-methylpropyl bromide: Similar in structure but with a bromide group instead of a chloride group.
2-Methylpropyl thiocyanate: Lacks the chloro substituent.
Uniqueness
This compound is unique due to the presence of both a chloro and a thiocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Propriétés
Numéro CAS |
106119-18-0 |
|---|---|
Formule moléculaire |
C5H8ClNS |
Poids moléculaire |
149.64 g/mol |
Nom IUPAC |
(2-chloro-2-methylpropyl) thiocyanate |
InChI |
InChI=1S/C5H8ClNS/c1-5(2,6)3-8-4-7/h3H2,1-2H3 |
Clé InChI |
GQXDADHTKYPLAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)



![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)









